

Nopyl acetate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nopyl acetate*

Cat. No.: *B1679847*

[Get Quote](#)

Nopyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nopyl acetate, a bicyclic monoterpene ester, is a significant molecule in the fragrance and flavor industry, prized for its sweet, woody, and fruity aroma. This document provides an in-depth technical overview of the chemical properties and structure of **nopyl acetate**. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and spectroscopic data for its characterization. This guide is intended to serve as a comprehensive resource for professionals in research, development, and quality control.

Chemical Structure and Identifiers

Nopyl acetate possesses a distinctive bicyclo[3.1.1]heptane skeleton, which is characteristic of the pinane family of monoterpenes. Its structure is formally known as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate.

Table 1: Chemical Identifiers for **Nopyl Acetate**

Identifier	Value
IUPAC Name	2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl acetate ^[1]
CAS Number	128-51-8 ^{[1][2][3]}
Molecular Formula	C ₁₃ H ₂₀ O ₂ ^{[1][3][4][5]}
SMILES	CC(=O)OCCC1=CC[C@H]2C[C@@H]1C2(C)C ^[1]
InChI	InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3/t11-,12-/m0/s1 ^[1]
InChIKey	AWNOGHRWORTNEI-RYUDHWBXSA-N ^[1]

Synonyms: (-)-**Nopyl acetate**, Nopol acetate, Citroviol, Lignyl acetate, 2-Norpine-2-ethanol, 6,6-dimethyl-, acetate.^{[1][3]}

Physicochemical Properties

The physical and chemical properties of **nopyl acetate** are crucial for its application and handling. These properties are summarized in the table below.

Table 2: Physicochemical Properties of **Nopyl Acetate**

Property	Value
Molecular Weight	208.30 g/mol [1] [4] [5] [6]
Appearance	Colorless to pale yellow liquid [5] [6]
Boiling Point	118 °C @ 10 mmHg [2] , 234 °C @ 760 mmHg [7] , 253 °C (lit.) [7]
Density	0.980 g/mL at 25 °C [7]
Flash Point	>100 °C (>212 °F) [4] , 95 °C [5] , 107.22 °C [2]
Vapor Pressure	0.008 mmHg @ 25 °C (est) [2]
Solubility	Soluble in alcohol; Insoluble in water [2] (Water solubility: 8.429 mg/L @ 25 °C (est) [2])
Refractive Index	1.472 (n20/D) [7]
logP (o/w)	3.889 (est) [2] , 4.41 [4]

Experimental Protocols

Synthesis of (-)-Nopyl Acetate from (-)-Nopol

A common laboratory-scale synthesis of **(-)-nopol acetate** involves the acetylation of (-)-nopol. [\[8\]](#)

Materials:

- (-)-Nopol
- Acetyl chloride
- Triethylamine
- Dichloromethane
- Ice-water
- Saturated aqueous sodium bicarbonate solution

- Sodium sulfate

Procedure:

- A solution of 100 g (0.6 mole) of (-)-nopol and 130 ml (0.93 mole) of triethylamine in 600 ml of dichloromethane is prepared in a reaction vessel.
- The solution is cooled in an ice bath to a temperature of 5° to 10° C.
- 50 g (0.64 mole) of acetyl chloride is added dropwise to the solution while maintaining the temperature between 5° and 10° C.
- The reaction mixture is stirred for an additional 20 minutes at 5° to 10° C.
- The cooling bath is removed, and the reaction mixture is stirred until it reaches room temperature.
- For workup, the reaction mixture is poured into 800 ml of ice-water and stirred.
- The organic phase is separated, and the aqueous phase is extracted with 100 ml of dichloromethane.
- The combined organic phases are washed with saturated aqueous sodium bicarbonate solution until neutral and then dried over sodium sulfate.
- The dichloromethane is removed by distillation to yield the crude product.
- **(-)-Nopyl acetate** is isolated by fractional distillation of the crude product. The boiling point of the purified product is 117°-119° C at 10 mm Hg.

Synthesis from β -Pinene

Nopyl acetate can also be synthesized from β -pinene through a two-step process. First, β -pinene undergoes a Prins reaction with paraformaldehyde to produce nopol. The resulting nopol is then acetylated, typically with acetic anhydride, to yield **nopyl acetate**.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of **nopyl acetate** exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected around 1740 cm^{-1} due to the C=O stretching of the ester group. The C-O stretching vibrations of the ester are typically observed in the $1250\text{-}1000\text{ cm}^{-1}$ region. The C=C stretching of the alkene in the bicyclic ring would appear around 1640 cm^{-1} . The NIST WebBook provides a reference IR spectrum for **nopyl acetate**.

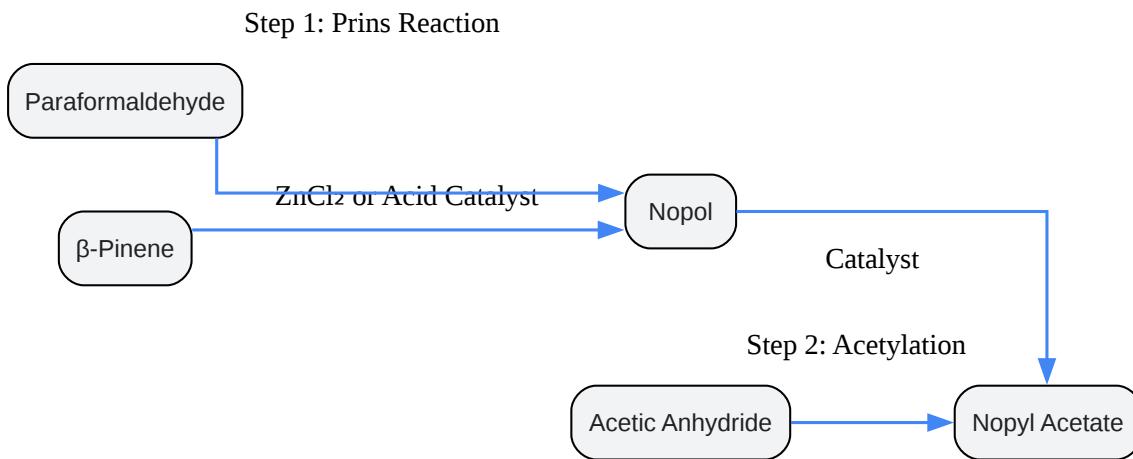
Mass Spectrometry (MS)

The mass spectrum of **nopyl acetate** provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M^+) would be observed at m/z 208. Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangement. A reference mass spectrum is available on the NIST WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of **nopyl acetate**.

- ^1H NMR: The proton NMR spectrum would show characteristic signals for the methyl groups of the bicyclic system and the acetate group. The protons on the ethyl chain and the vinyl proton would also have distinct chemical shifts and coupling patterns.
- ^{13}C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the ester would be found downfield (around 170 ppm), and the olefinic carbons would appear in the 100-150 ppm region. The carbons of the bicyclic ring and the ethyl acetate moiety would have characteristic chemical shifts.


Reference ^1H NMR and ^{13}C NMR spectra for **nopyl acetate** are available in the PubChem database.[\[1\]](#)

Logical Relationships and Workflows

Synthesis Workflow

The synthesis of **nopyl acetate** from β -pinene can be visualized as a two-step chemical transformation. This workflow is a fundamental process for the production of this fragrance

ingredient.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **Nopyl Acetate** from β -Pinene.

Biological Activity and Applications

The primary application of **nopyl acetate** is in the fragrance industry, where it is used in a variety of products including fine fragrances, soaps, and household items.[2][5] Its characteristic sweet, woody, and fruity scent makes it a valuable component in creating complex aromas. While it is widely used and generally regarded as safe for its intended use, some studies indicate it may cause skin sensitization in some individuals. No significant signaling pathways or drug development applications have been reported for **nopyl acetate** to date.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and spectroscopic characterization of **nopyl acetate**. The compiled data and experimental protocols offer a valuable resource for chemists and researchers. The information

presented underscores the importance of **nonyl acetate** in the fragrance industry and provides a solid foundation for further study and application of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nonyl acetate | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonyl acetate(143-13-5) 1H NMR spectrum [chemicalbook.com]
- 3. Nonyl acetate [webbook.nist.gov]
- 4. Propyl acetate(109-60-4) 1H NMR spectrum [chemicalbook.com]
- 5. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0241220) [np-mrd.org]
- 6. Nonyl acetate [webbook.nist.gov]
- 7. Nonyl acetate [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Nonyl acetate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679847#nonyl-acetate-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com